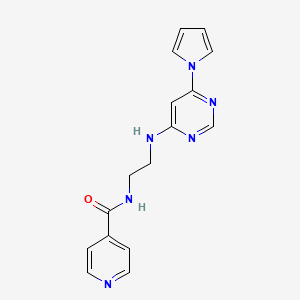

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(13-3-5-17-6-4-13)19-8-7-18-14-11-15(21-12-20-14)22-9-1-2-10-22/h1-6,9-12H,7-8H2,(H,19,23)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPSJODZRHZIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Result of Action

The inhibition of JMJD3 and UTX by this compound can lead to changes in gene expression, which can have various effects on cellular functions. For example, it has been suggested that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrimidine ring, a pyrrole moiety, and an isonicotinamide group. This article explores the biological activities associated with this compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.

Structural Characteristics

The structure of this compound is pivotal to its biological activity. The presence of both pyrimidine and pyrrole rings suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigations.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Compounds with similar structural motifs have demonstrated activity against various cancer cell lines. For instance, derivatives that share the pyrimidine and pyrrole components have been evaluated for their cytotoxic effects.

| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Olaparib | 10.70 | MDA-MB-436 | |

| Compound 5 | 2.57 | MDA-MB-436 |

Enzyme Inhibition

The compound's interaction with key enzymes is another area of interest. It has been suggested that this compound may act as an inhibitor for certain enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase). The inhibition of PARP has been linked to enhanced anticancer effects, particularly in BRCA-mutated cancers.

The mechanism through which this compound exerts its biological effects likely involves the following pathways:

- Enzyme Inhibition : Binding to enzymes such as PARP may disrupt DNA repair mechanisms in cancer cells, leading to increased cell death.

- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that control cell proliferation and survival.

- Cytokine Production : It may also influence inflammatory pathways by inhibiting cytokine production, which is crucial in tumor microenvironments.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For example, modifications to the isonicotinamide moiety have been explored to improve binding affinity to target enzymes.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Starting from suitable precursors, cyclization reactions are employed.

- Substitution with Pyrrole : Functionalization occurs through nucleophilic substitution reactions.

- Final Coupling : The final step involves coupling the isonicotinamide moiety through amide bond formation.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide is a complex organic compound that has potential applications in medicinal chemistry, especially in the creation of therapeutic agents for various biological pathways. The compound's structure includes a pyrimidine ring, a pyrrole moiety, and an isonicotinamide group, which contribute to its biological activities.

Potential Applications

- Medicinal Chemistry this compound is considered a valuable structure in medicinal chemistry. Compounds with similar structures have demonstrated potential in exhibiting diverse biological activities.

- Therapeutic Development This compound can be used in the development of therapeutic agents targeting various biological pathways. Its unique structure allows for potential interactions with biological targets, making it useful in drug development.

- Kinase Inhibition Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been investigated for their kinase inhibitory activity. this compound may also possess similar properties, making it potentially useful in cancer therapy.

Chemical Reactions and Synthesis

- Multi-Step Synthesis The synthesis of this compound typically involves multi-step synthetic routes. These methods can be modified to achieve the desired purity and yield of the final compound.

-

Potential Reactions this compound can undergo various chemical reactions:

- Acylation and alkylation Reactions at the aminoethyl chain can introduce various functional groups.

- Cyclization Reactions can form new ring systems, potentially enhancing biological activity.

- Binding Affinity this compound's interaction studies focus on its binding affinity to biological targets like enzymes and receptors.

- Potential targets Preliminary studies suggest that it may interact with kinases, crucial enzymes involved in cell signaling. It could also affect downstream signaling pathways involved in cell proliferation and survival.

Further Research

Future studies may explore the compound's:

- Biological activity : Further investigation is needed to explore its full potential.

- Derivatives : Synthesis of derivatives may enhance biological activity or alter pharmacokinetic properties.

- Pharmacokinetics : Necessary to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Hypothesized Target | Notable Features |

|---|---|---|---|---|

| N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide | Monocyclic pyrimidine | 6-(1H-pyrrol-1-yl), ethylamino-isonicotinamide | Kinases, microbial enzymes | Simpler scaffold; potential for oral bioavailability due to moderate polarity |

| (R)-N-(2-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-... (7h, from [1]) | Bicyclic pyrimido[4,5-d]pyrimidine | L-valyl, dimethylamino, methylpyridinylamino | Kinases (e.g., EGFR, VEGFR) | High complexity; rigid core may enhance binding affinity but reduce solubility |

| Isoniazid | Pyridine-carboxamide | Hydrazide group | Mycobacterium tuberculosis | Clinically validated antitubercular agent; lacks pyrimidine/pyrrole motifs |

Key Differences and Implications

However, 7h’s rigidity may confer higher target selectivity.

In contrast, 7h’s L-valyl and dimethylamino groups may enhance hydrophobic interactions but increase molecular weight (~650 Da vs. ~350 Da for the main compound), affecting pharmacokinetics .

Biological Activity: While 7h demonstrated nanomolar IC₅₀ values against kinases in preclinical studies (e.g., EGFR inhibition at 12 nM) , the main compound’s activity remains uncharacterized. Its isonicotinamide group suggests possible NAD⁺-dependent enzyme inhibition, analogous to isoniazid but with expanded scope due to the pyrrole-pyrimidine hybrid structure.

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties (Computational Estimates)

The main compound’s lower molecular weight and LogP suggest better aqueous solubility and membrane permeability than 7h, though its reduced complexity may limit target engagement strength.

Q & A

Q. What are the primary synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)isonicotinamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step coupling reactions. For example, similar pyrimidine derivatives are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the pyrrole moiety . Intermediates like tert-butyl carbamates (e.g., tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate) are used to protect functional groups during synthesis . Characterization employs LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) to confirm molecular weight and purity .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic protons (pyrimidine/pyrrole) and ethylenic/amide linkages .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peaks) .

- HPLC with UV/ELSD detection: Ensures purity (>95%) and identifies impurities under standardized gradients (e.g., SMD-TFA05 conditions) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the pyrrole moiety to the pyrimidine core?

Answer: Key strategies include:

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., THF or DMF) enhance reactivity of intermediates like 6-(1H-pyrrol-1-yl)pyrimidin-4-amine .

- Temperature Control: Reactions often proceed at 80–100°C under inert atmospheres to minimize side products .

Q. How do stereochemical and electronic effects of substituents influence the compound’s bioactivity?

Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in related compounds) enhance binding to hydrophobic pockets in target proteins .

- Steric Hindrance: Bulky substituents on the ethylenediamine linker (e.g., isonicotinamide) may restrict conformational flexibility, affecting receptor affinity . Computational docking (e.g., PLK1 inhibitor studies) can predict binding modes .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Answer:

- Dose-Response Replication: Validate IC50 values across multiple cell lines (e.g., cancer vs. non-cancer models) .

- Off-Target Profiling: Use kinase selectivity panels to rule out non-specific interactions .

- Metabolic Stability Assays: Compare half-life in microsomal preparations to explain variability in in vivo efficacy .

Q. How can researchers address challenges in detecting low-abundance metabolites or degradation products?

Answer:

- LC-MS/MS with MRM: Enhances sensitivity for trace analytes (e.g., hydrolyzed amide derivatives) .

- Stable Isotope Labeling: Track metabolic pathways using deuterated analogs .

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the coupling of ethylenediamine derivatives?

Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to shield reactive amines .

- Coupling Reagents: Employ 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane for efficient amide bond formation .

- Workup Protocols: Extract unreacted reagents with ethyl acetate and brine to minimize impurities .

Q. How should researchers handle the compound’s sensitivity to oxidation or hydrolysis?

Answer:

- Storage Conditions: Store lyophilized solids at –20°C under argon to prevent oxidation .

- Buffered Solutions: Use pH-stabilized solvents (e.g., PBS at pH 7.4) for in vitro assays to limit hydrolysis .

Data Interpretation and Validation

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Answer:

- QSAR Models: Predict logP (lipophilicity) and permeability using software like Schrödinger .

- Molecular Dynamics (MD): Simulate interactions with blood proteins (e.g., albumin) to estimate plasma half-life .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50 .

- ANOVA with Tukey’s Test: Compare multiple treatment groups for significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.